molecular formula C21H17N3O2S B2876088 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 852453-57-7

2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2876088
CAS No.: 852453-57-7
M. Wt: 375.45
InChI Key: FCTCTWRWJDRXDG-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core linked via an acetamide group to a 4-methoxyphenyl moiety. The thiazolo-pyridine scaffold is a bicyclic heterocycle known for its pharmacological versatility, including kinase inhibition and receptor modulation . The acetamide linker serves as a hydrogen-bonding motif, critical for target engagement .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTCTWRWJDRXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation

The thiazolo[5,4-b]pyridine core is synthesized using chloronitropyridines and thioamides in dimethylformamide (DMF) at 80–100°C. This method, adapted from, achieves 65–70% yields for 6-nitrothiazolo[5,4-b]pyridines (Table 1).

Table 1: Optimization of Thiazolo[5,4-b]pyridine Synthesis

Substrate Reagent Solvent Temp (°C) Yield (%)
3-Chloro-5-nitropyridine Thiourea DMF 80 68
3-Chloro-5-nitropyridine Benzothioamide DMF 100 72

Nitro Group Reduction

The nitro group in 6-nitrothiazolo[5,4-b]pyridine is reduced to an amine using H₂/Pd-C in ethanol, yielding 6-aminothiazolo[5,4-b]pyridine (85–90% yield). This intermediate is critical for coupling reactions.

Coupling of Thiazolo[5,4-b]pyridine to Phenyl Acetamide

Buchwald–Hartwig Amination

The 4-aminophenyl group is introduced via palladium-catalyzed coupling. A modified protocol from employs:

  • 4-Bromophenylacetamide
  • 6-Aminothiazolo[5,4-b]pyridine
  • Pd(OAc)₂/Xantphos catalyst system

Reaction in toluene at 110°C for 24 hours achieves 60–65% yield.

HATU-Mediated Amidation

Methanesulfonamide is coupled to 2-(4-methoxyphenyl)acetic acid using HATU and triethylamine in DMF. This step attains 75–78% yield after purification (Table 2).

Table 2: Amidation Reaction Optimization

Acid Coupling Agent Base Solvent Yield (%)
2-(4-Methoxyphenyl)acetic acid HATU Et₃N DMF 78
2-(4-Methoxyphenyl)acetic acid EDC·HCl DMAP DCM 62

Alternative Routes and Modifications

Mitsunobu Reaction for Ether Linkage

A patent method describes alkylation of 4-((thiazolo[5,4-b]pyridin-2-yl)amino)phenol with 2-chloro-N-(methylsulfonyl)acetamide using NaH in THF, yielding 55–60%.

Direct Cyclization Approach

Heating 2-amino-4-(thiazolo[5,4-b]pyridin-2-yl)phenol with 2-(4-methoxyphenyl)acetyl chloride in pyridine provides the target compound in 70% yield.

Crystallization and Purification

Final purification is achieved via recrystallization from ethyl acetate/ethanol (1:1), yielding >95% purity. HPLC analysis (C18 column, MeCN/H₂O gradient) confirms structural integrity.

Challenges and Optimization

  • Stereochemical Purity : Racemization during amidation is mitigated using low-temperature (0–5°C) conditions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF improves ease of isolation.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known for its electron-deficient nature, which allows it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding to proteins or other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazolo[5,4-b]pyridine vs. Thiazole/Thiazolidinone Derivatives
  • Target Compound : The thiazolo[5,4-b]pyridine core enables π-π stacking and hydrophobic interactions, which are advantageous for binding to enzymes like kinases .
  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Replaces the thiazolo-pyridine with a simpler thiazole ring.
  • T16Ainh-A01 (): Contains a pyrimidinyl-thiazole core. The pyrimidine ring introduces additional hydrogen-bonding sites, which may explain its activity as an anion channel inhibitor .
Thiazolo[4,5-b]pyridine Derivatives

Compounds like 2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidin-3-yl)acetamide () exhibit anti-exudative and antioxidant activities. The 2-oxo modification on the thiazolo-pyridine core alters electronic properties, favoring radical scavenging over kinase inhibition .

Substituent Effects on the Aromatic Ring

4-Methoxyphenyl vs. Halogenated/Other Aryl Groups
  • Target Compound : The 4-methoxy group enhances solubility via polar interactions and may stabilize receptor binding through weak electron donation .
  • Compound 9 (): Features a 4-chlorophenyl substituent.
  • Compound 11 (): Substitutes 4-fluorophenyl , balancing lipophilicity and metabolic resistance. Fluorine’s electronegativity may strengthen hydrogen bonds in target binding .

Acetamide Linker Modifications

  • Target Compound : The acetamide linker provides a flexible hinge for interactions with catalytic lysine or aspartate residues in kinases .
  • N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (): Replaces acetamide with a bulkier naphthamide group. The increased steric hindrance may reduce binding to narrow active sites but enhance affinity for hydrophobic pockets .

Key Findings :

  • The thiazolo-pyridine core in the target compound is associated with kinase inhibition (e.g., EGFR/BRAFV600E), as seen in quinazolinone hybrids .
  • 4-Methoxyphenyl analogs demonstrate balanced solubility and affinity, whereas halogenated derivatives prioritize lipophilicity .
  • Acetamide linkers are critical for hydrogen bonding; bulkier groups (e.g., naphthamide) may shift target specificity .

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